N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- 4-oxo group contributing to hydrogen-bonding interactions.
- 2-(3,4-dimethoxyphenyl)acetamide moiety, which may influence solubility and receptor binding via methoxy groups.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(10-21-24)18(26)23(11-20-17)22-16(25)9-12-6-7-14(27-4)15(8-12)28-5/h6-8,10-11H,9H2,1-5H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYOETODNVSMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, synthesizing available research findings, and discusses its implications for drug development.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 3,4-dimethoxyphenyl acetamide moiety . The presence of a tert-butyl group enhances the compound's lipophilicity, potentially influencing its solubility and biological interactions.
Anticancer Properties
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer pathways. Preliminary studies suggest it may inhibit key enzymes that regulate cell proliferation and survival.
- Cell Line Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound exhibited promising results against breast and lung cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in tumor growth .
Comparative Analysis
To better understand the potential of this compound within its class, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | Similar pyrazolo[3,4-d]pyrimidine core | Antitumor activity reported |
| 5-Acetyl-4-amino-pyrimidines | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives | Fused heterocyclic rings | Antimicrobial and anticancer activities |
This table highlights the unique aspects of the target compound while emphasizing its potential within a broader class of bioactive compounds.
Future Directions
Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into its interactions with cellular pathways and specific molecular targets.
- Derivatization : Exploring modifications to enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s dimethoxyphenyl group could mimic tyrosine residues in kinase active sites, similar to EGFR inhibitors.
Functional Group Impact on Activity
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (Example 53) increases electrophilicity, whereas methoxy groups (target compound) may enhance π-stacking or solubility .
- Bulkiness : The tert-butyl group in the target compound likely reduces off-target interactions compared to the ethylpiperazinyl group in EP2228370B1, which may improve CNS penetration .
Preparation Methods
Hydrazine-Mediated Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyrimidine precursors. In US3772294A , 4,6-dichloro-5-formylpyrimidine reacts with hydrazine hydrate at 0–15°C to form 4-chloro-1-pyrazolo[3,4-d]pyrimidine. This method avoids high temperatures and costly catalysts, achieving yields >80%. For the target compound, analogous intermediates are generated by substituting chlorine with tert-butyl groups during alkylation.
Vilsmeier-Haack Formylation
Recent advances employ a one-flask strategy using Vilsmeier reagents (e.g., PBr₃ in DMF) to formylate 5-aminopyrazoles, followed by cyclization with hexamethyldisilazane. This method streamlines the synthesis of substituted pyrazolo[3,4-d]pyrimidines in yields up to 91%.
tert-Butyl Group Introduction
Alkylation of Pyrazole Intermediates
The tert-butyl group is introduced via nucleophilic substitution or alkylation. CN1515540A describes tert-butylation using methyl tert-butyl ether (MTBE) and concentrated sulfuric acid, forming tert-butyl urea intermediates. For pyrazolo[3,4-d]pyrimidines, alkylation is performed with tert-butyl bromide or iodide in the presence of cesium carbonate. For example, reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butylating agents in DMF at 80°C yields N1-tert-butyl derivatives.
Catalytic Methods
Potassium carbonate in dimethylacetamide (DMA) at 100°C facilitates tert-butylation with minimal side reactions, achieving 59–79% yields. This method avoids harsh conditions, preserving the pyrimidine ring’s integrity.
Acetamide Side Chain Installation
Amide Coupling
The 2-(3,4-dimethoxyphenyl)acetamide moiety is introduced via carbodiimide-mediated coupling. As described in VulcanChem VC7460759 , the pyrazolo[3,4-d]pyrimidine intermediate reacts with 2-(3,4-dimethoxyphenyl)acetic acid using HOBt/EDCI in DMF. This step requires careful pH control (6–7) to prevent epimerization.
Reductive Amination
Alternative routes employ reductive amination of 3,4-dimethoxyphenylethylamine with keto intermediates. For instance, PMC6018852 demonstrates reductive amination using NaBH₃CN in methanol, yielding secondary amines that are subsequently acetylated.
Final Assembly and Modifications
Sequential Functionalization
The fully substituted compound is assembled through sequential steps:
Purification and Crystallization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) and recrystallized from ethanol/water mixtures. Purity >98% is confirmed by HPLC.
Analytical Characterization
Challenges and Optimization
Regioselectivity Issues
Competing alkylation at N7 of the pyrimidine ring is mitigated by using bulky bases (e.g., Cs₂CO₃) to favor N1 substitution.
Solvent and Temperature Effects
Dimethylacetamide (DMA) at 100°C optimizes tert-butylation kinetics, reducing reaction time from 16 h to 10 h.
Yield Improvements
Catalytic Pd-mediated coupling (Suzuki-Miyaura) for aryl groups is incompatible with dimethoxy substituents due to oxidative demethylation. Instead, pre-formed dimethoxyphenylacetic acid is used.
Comparative Methodologies
Industrial-Scale Considerations
CN102603490B highlights MTBE as a solvent for tert-butylation, enabling kilogram-scale production with 99.6% purity after distillation. Automated continuous-flow systems are proposed to enhance reproducibility.
Q & A
Q. What are the standard synthetic routes for this compound, and what parameters optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Condensation : Reacting 1H-pyrazole-5-amines with β-oxoesters under reflux conditions (e.g., ethanol, 80°C) to form the tricyclic scaffold .
- Substitution : Introducing the 3,4-dimethoxyphenylacetamide group via nucleophilic acyl substitution using triethylamine as a base in dimethyl sulfoxide (DMSO) .
- Purification : Chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating high-purity products (>95%) .
Q. Key Optimization Parameters :
| Parameter | Optimal Conditions | Impact |
|---|---|---|
| Temperature | 70–80°C for cyclization | Higher yields due to reduced side reactions |
| Solvent | Polar aprotic (DMSO) for substitution | Enhances reaction rate and regioselectivity |
| Catalyst | Triethylamine (5–10 mol%) | Neutralizes HCl byproducts, improving reaction efficiency |
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, especially the tert-butyl singlet (~1.4 ppm) and pyrazolo-pyrimidine aromatic protons (7.5–8.2 ppm) .
- FTIR : Peaks at ~1680 cm (C=O stretch) and 1240 cm (C-O of methoxy groups) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 428.18) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?
Advanced approaches include:
- Continuous Flow Chemistry : Automated reactors reduce reaction times (e.g., from 24h to 2h) and improve reproducibility by maintaining precise temperature control .
- High-Throughput Screening : Testing solvent/catalyst combinations (e.g., DMF with Pd/C vs. DMSO with EtN) to identify optimal conditions for gram-scale synthesis .
- Green Chemistry : Replacing halogenated solvents with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Q. How can contradictory reports about biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Target Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., values) for proposed targets like kinases or GPCRs .
- Assay Standardization : Compare IC values under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability caused by experimental setups .
- Structural Analysis : X-ray crystallography of the compound bound to its target identifies critical interactions (e.g., hydrogen bonds with the pyrimidine core) .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess impact on bioactivity .
- Molecular Dynamics Simulations : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina, validated by in vitro assays .
- Comparative Bioactivity Table :
| Substituent | Target | IC (nM) | Notes |
|---|---|---|---|
| 3,4-Dimethoxy | Kinase A | 50 ± 5 | High selectivity |
| 4-Nitro | Kinase B | 120 ± 10 | Reduced solubility |
| 3-Hydroxy | GPCR X | >1000 | Inactive |
Q. How can stability under physiological conditions be assessed for preclinical studies?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using HPLC (detection at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
